Methyl 3-aminocyclohexanecarboxylate hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 3-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-3-2-4-7(9)5-6;/h6-7H,2-5,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFXENVWECZJBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50529014 | |
| Record name | Methyl 3-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
712317-18-5 | |
| Record name | Methyl 3-aminocyclohexane-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50529014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 3-aminocyclohexane-1-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Methodological & Application
"analytical methods for methyl 3-aminocyclohexanecarboxylate hydrochloride"
An In-Depth Guide to the Analytical Characterization of Methyl 3-Aminocyclohexanecarboxylate Hydrochloride
Introduction
This compound is a key chemical intermediate prevalent in the synthesis of various pharmaceutical agents and complex organic molecules. Its structure, featuring a cyclohexane ring with both an amine and a methyl ester functional group, presents unique analytical challenges, including stereoisomerism. The hydrochloride salt form enhances its stability and solubility in aqueous media, which is a critical consideration for analytical method development.
The stringent quality control required in drug development and manufacturing necessitates robust, validated analytical methods to ensure the identity, purity, assay, and stereochemical integrity of such intermediates. This guide provides a comprehensive overview of the principal analytical techniques and detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies are grounded in established scientific principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[1][2]
Physicochemical Properties
A foundational understanding of the molecule's properties is essential for method development.
| Property | Value | Source |
| IUPAC Name | methyl 3-aminocyclohexane-1-carboxylate;hydrochloride | PubChem |
| Molecular Formula | C₈H₁₆ClNO₂ | [3][4] |
| Molecular Weight | 193.67 g/mol | [3][4] |
| CAS Number | Varies by isomer (e.g., 61367-07-5) | [4] |
| Structure | A cyclohexane ring substituted with an amino group at position 3 and a methoxycarbonyl group at position 1, as a hydrochloride salt. |
Analytical Workflow Overview
The comprehensive analysis of this compound involves a multi-faceted approach to confirm its identity, quantify its purity, and characterize its isomeric composition.
Caption: General analytical workflow for comprehensive characterization.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reversed-phase HPLC (RP-HPLC) is the cornerstone for determining the purity and assay of this compound. The method's efficacy relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase and a polar mobile phase.
Causality Behind Experimental Choices
-
Column: A C18 column is selected for its versatility and effectiveness in retaining moderately polar compounds like our target molecule.
-
Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. The low pH ensures that the primary amine group (-NH₂) is protonated to its ammonium form (-NH₃⁺), leading to consistent retention behavior and sharp, symmetrical peak shapes. Without pH control, amines can interact with residual silanols on the silica support, causing peak tailing.
-
Detector: UV detection at a low wavelength (~205-215 nm) is employed because the molecule lacks a strong chromophore. The ester and amine groups provide some absorbance in this region. An Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used as alternatives for universal detection if UV sensitivity is insufficient.[5]
Detailed Protocol: RP-HPLC Method
Objective: To determine the purity of this compound by calculating the area percentage of the main peak relative to all other peaks.
Instrumentation and Materials:
-
HPLC system with UV or PDA detector
-
C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (≥98%)
-
Ultrapure water
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation (0.1% Formic Acid in Water/Acetonitrile):
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of ultrapure water. Degas the solution.
-
Mobile Phase B: Acetonitrile.
-
-
Sample Preparation (1.0 mg/mL):
-
Accurately weigh approximately 25 mg of this compound.
-
Transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate briefly if necessary to ensure complete dissolution.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to 5% B and equilibrate for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
-
System Suitability:
-
Before sample analysis, perform at least five replicate injections of the sample solution.
-
The relative standard deviation (RSD) for the peak area of the main analyte should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
-
Analysis and Data Interpretation:
-
Inject a blank (diluent) followed by the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by area percent: Purity (%) = (Area_main_peak / Area_total_peaks) * 100.
-
Method Validation (Trustworthiness)
This protocol serves as a self-validating system when executed within a quality-controlled environment. To comply with ICH guidelines, the method must be formally validated for specificity, linearity, range, accuracy, precision, and robustness.[1][6][7] This documented process provides evidence that the analytical method is suitable for its intended purpose.[1]
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is an ideal technique for analyzing volatile and semi-volatile substances. For this compound, its primary applications are the determination of residual solvents from the manufacturing process and the detection of volatile organic impurities. Direct analysis of the hydrochloride salt is not feasible due to its non-volatile nature. Analysis typically proceeds via headspace GC for residual solvents or by derivatization/neutralization for the molecule itself.
Protocol: Headspace GC for Residual Solvents
Objective: To identify and quantify residual solvents (e.g., methanol, ethanol, isopropanol, acetone) according to USP <467> or ICH Q3C guidelines.
Instrumentation and Materials:
-
GC system with Flame Ionization Detector (FID) and a headspace autosampler.
-
Capillary column (e.g., G43 phase like DB-624, 30 m x 0.32 mm, 1.8 µm film).
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as the diluent.
-
Residual solvent standards.
Procedure:
-
Standard Preparation: Prepare a standard stock solution containing known concentrations of expected residual solvents in the chosen diluent.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the sample into a headspace vial.
-
Add a precise volume (e.g., 1.0 mL) of diluent.
-
Seal the vial immediately.
-
-
GC and Headspace Conditions:
| Parameter | Recommended Setting |
| Column | DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm |
| Carrier Gas | Helium or Hydrogen at ~2 mL/min |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 240 °C (hold 5 min) |
| Inlet Temperature | 250 °C (Split mode, e.g., 10:1) |
| Detector (FID) Temp | 260 °C |
| Headspace Vial Temp | 80 °C |
| Headspace Loop Temp | 90 °C |
| Headspace Transfer Line Temp | 100 °C |
| Vial Equilibration Time | 15 minutes |
-
Analysis: Analyze the blank, standard, and sample vials. Identify peaks by retention time and quantify against the standard.
Caption: Workflow for Headspace GC analysis of residual solvents.
Spectroscopic Methods for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for unambiguous structure confirmation.[8] For this compound, both ¹H and ¹³C NMR are essential.
-
¹H NMR: The spectrum will be complex due to the cyclohexane ring protons. Key expected signals include:
-
A singlet around 3.6-3.7 ppm for the methyl ester (-OCH₃) protons.[9]
-
Broad signals for the amine protons (-NH₃⁺), which may exchange with solvent protons (like in D₂O).
-
A complex multiplet region between ~1.2-3.5 ppm for the cyclohexane ring protons. The protons adjacent to the nitrogen and the ester group will be further downfield.[8][10]
-
-
¹³C NMR: Key expected signals:
-
A signal around 170-175 ppm for the ester carbonyl carbon.
-
A signal around 50-55 ppm for the methoxy carbon (-OCH₃).
-
Signals for the cyclohexane ring carbons, with those bonded to the nitrogen and ester group appearing further downfield.
-
Protocol: NMR Sample Preparation
-
Weigh 5-10 mg of the sample.
-
Dissolve in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD) in an NMR tube. D₂O is often a good choice for hydrochloride salts.
-
Add a small amount of an internal standard like TMS if quantitative analysis is needed.[11]
-
Acquire the spectrum on a 400 MHz or higher spectrometer.
Mass Spectrometry (MS)
MS provides crucial information about the molecular weight of the parent compound (the free base).
-
Technique: Electrospray Ionization (ESI) is ideal. In positive ion mode, the expected molecular ion peak [M+H]⁺ would correspond to the mass of the free base (C₈H₁₅NO₂) plus a proton.
-
Expected Mass: The molecular weight of the free base is ~157.21 g/mol . Therefore, the primary ion observed should be at m/z ≈ 158.22.
-
Fragmentation: Further fragmentation (MS/MS) can help confirm the structure by showing losses of characteristic groups like -OCH₃ (31 Da) or -COOCH₃ (59 Da).
Chiral Separation Methods
Since methyl 3-aminocyclohexanecarboxylate has at least two chiral centers (at C1 and C3), it can exist as four stereoisomers (two pairs of enantiomers). Distinguishing between these is critical in pharmaceutical development, as different stereoisomers can have vastly different pharmacological activities.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle: Chiral HPLC uses a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for a wide range of chiral compounds, including amines and esters.[12]
Protocol: Chiral HPLC Screening
-
Column Selection: Screen several polysaccharide-based chiral columns (e.g., Chiralpak® IA, IB, IC; Chiralcel® OD, OJ).
-
Mobile Phase: Typically a mixture of a nonpolar solvent (like hexane or heptane) and an alcohol modifier (like isopropanol or ethanol). The ratio is adjusted to optimize separation. For amine-containing compounds, a small amount of an additive like diethylamine (DEA) may be needed to improve peak shape.
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Note that the hydrochloride salt may have poor solubility in nonpolar solvents; neutralization to the free base may be required.
-
Analysis: Run the analysis isocratically at a flow rate of 0.5-1.0 mL/min, with UV detection at ~210 nm. The goal is to achieve baseline separation (Resolution > 1.5) of all stereoisomers.
Chiral Capillary Electrophoresis (CE)
Principle: CE separates ions based on their electrophoretic mobility in an electric field. For chiral separations, a chiral selector, most commonly a cyclodextrin derivative, is added to the background electrolyte (BGE).[13][14] The chiral selector forms transient, diastereomeric inclusion complexes with the enantiomers, which then migrate at different velocities.[15]
Protocol: Chiral CE Screening
-
Capillary Preparation: Condition a new fused-silica capillary by flushing with 1 M NaOH, water, and finally the background electrolyte.[13]
-
Background Electrolyte (BGE): A low pH buffer (e.g., 25 mM phosphate buffer at pH 2.5) is a good starting point.[13]
-
Chiral Selector: Screen various cyclodextrins. Anionic sulfated β-cyclodextrins are often very effective for separating cationic analytes like protonated amines.[13]
-
Analysis Conditions:
Conclusion
The analytical characterization of this compound is a comprehensive process that leverages a suite of orthogonal techniques. HPLC provides the primary data on purity and assay, GC addresses volatile components, spectroscopic methods confirm identity and structure, and specialized chiral methods resolve the critical issue of stereoisomerism. Each protocol described herein is a self-validating system when performed under established quality guidelines, ensuring the generation of trustworthy and reliable data. This multi-technique approach is essential for guaranteeing the quality and consistency of this important chemical intermediate in the rigorous landscape of pharmaceutical development.
References
-
PubChem. Methyl 1-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
-
Environmental Protection Agency. Analytical Method for Aminocyclopyrachlor Methyl. U.S. EPA. [Link]
-
Al-Qasmi et al. (2023). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Advances. [Link]
-
D'Aniello et al. (2007). Typical HPLC determination of methylamine (CH 3-NH 2 ) coming from the... ResearchGate. [Link]
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Pharma Beginners. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.[Link]
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Gou-revitch, A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of GXP Compliance. [Link]
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Chemistry LibreTexts. 24.11: Spectroscopy of Amines.[Link]
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Ali, I. et al. (2017). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. ResearchGate. [Link]
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IJPRA. (2023). RP-HPLC Method Development and Validation for Simultaneous Estimation of Amitriptyline Hydrochloride and Methylcobalamin in Bulk. International Journal of Pharmaceutical Research and Applications. [Link]
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Environmental Protection Agency. Analytical Method for Aminocyclopyrachlor Methyl.[Link]
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Bryan Research & Engineering, LLC. Analysis of Amine Solutions by Gas Chromatography.[Link]
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Bio-Rad. An Introduction to Chiral Analysis by Capillary Electrophoresis.[Link]
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Phenomenex. Chiral HPLC Separations.[Link]
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Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.[Link]
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Organic Syntheses. Methylamine Hydrochloride.[Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of 3-methylhexane.[Link]
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Chegg.com. (2022). Solved Gas Chromatogram For 1-methylcyclohexene and...[Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033667).[Link]
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MDPI. (2023). Chiral Recognition Mechanism of Benzyltetrahydroisoquinoline Alkaloids...[Link]
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Patel, M. J. et al. (2011). Analytical method validation: A brief review.[Link]
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HELIX Chromatography. HPLC Methods for analysis of Methylamine.[Link]
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The Royal Society of Chemistry. Supplementary Information.[Link]
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Sahoo, C. K. et al. (2018). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
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de Sain-van der Velden, M. G. M. et al. (2024). A novel, high throughput, and low-cost method for the detection of 40 amines... medRxiv. [Link]
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Virginia Tech. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS.[Link]
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PubChem. cis-3-Aminocyclohexanecarboxylic acid. National Center for Biotechnology Information. [Link]
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PubChem. Methyl cyclohexanecarboxylate. National Center for Biotechnology Information. [Link]
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PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]
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The Royal Society of Chemistry. Supporting information.[Link]
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Doc Brown's Chemistry. 1H proton nmr spectrum of methylamine.[Link]
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Validation & Comparative
A Comparative Guide to the Structural Analysis of Methyl 3-Aminocyclohexanecarboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, a thorough understanding of the three-dimensional structure of pharmacologically active molecules is paramount. Methyl 3-aminocyclohexanecarboxylate derivatives, a key scaffold in numerous pharmaceutical compounds, present a fascinating case study in stereoisomerism. The relative orientation of the amino and methyl ester groups on the cyclohexane ring—be it cis or trans—dramatically influences the molecule's conformation, physicochemical properties, and ultimately, its biological activity. This guide provides an in-depth comparison of the primary analytical techniques used to elucidate the structure of these derivatives, offering field-proven insights and actionable experimental protocols.
The Critical Importance of Stereochemistry
The cyclohexane ring is not a static, planar entity. It predominantly exists in a dynamic equilibrium between two chair conformations. The substituents' axial or equatorial positioning within these conformations dictates the molecule's overall shape and energy. In methyl 3-aminocyclohexanecarboxylate, the interplay between the amino and ester functionalities, and their spatial relationship, governs receptor binding, metabolic stability, and other crucial pharmacological parameters. Consequently, unambiguous determination of the stereochemistry is a non-negotiable aspect of the research and development process.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique provides a complete structural picture. A synergistic approach, leveraging the strengths of various methods, is essential for a comprehensive and validated structural assignment. This guide will compare and contrast three cornerstone techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To probe the molecule's solution-state conformation and connectivity.
-
X-ray Crystallography: To determine the precise solid-state structure with atomic-level resolution.
-
Mass Spectrometry (MS): To ascertain the molecular weight and fragmentation patterns, confirming the elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Solution-State Structure
NMR spectroscopy is arguably the most powerful tool for characterizing the structure of organic molecules in solution. For methyl 3-aminocyclohexanecarboxylate derivatives, ¹H and ¹³C NMR are indispensable for differentiating between cis and trans isomers.
The Causality Behind Experimental Choices in NMR
The key to distinguishing isomers lies in the chemical shifts and coupling constants of the protons on the cyclohexane ring, particularly the protons attached to the carbons bearing the amino and ester groups (C1 and C3). The spatial relationship between these protons, which is dictated by the cis or trans configuration, results in distinct NMR signatures.
In the cis isomer, one substituent is typically axial and the other equatorial in the most stable chair conformation. In the trans isomer, both substituents can occupy equatorial positions, which is generally the more stable conformation. This difference in conformational preference leads to measurable differences in the NMR spectrum.
Comparative ¹H NMR Data for cis and trans Isomers
The following table summarizes typical ¹H NMR chemical shift ranges for the key protons in cis and trans isomers of methyl 3-aminocyclohexanecarboxylate. The exact values can vary depending on the solvent and other substituents.
| Proton | cis-Isomer (Typical δ, ppm) | trans-Isomer (Typical δ, ppm) | Rationale for Difference |
| H1 (methine) | Broader multiplet | Sharper multiplet | The coupling patterns differ due to the different dihedral angles with neighboring protons in the preferred chair conformations. |
| H3 (methine) | Broader multiplet | Sharper multiplet | Similar to H1, the local magnetic environment and spin-spin coupling are sensitive to the substituent's orientation. |
| OCH₃ (singlet) | ~3.6-3.7 | ~3.6-3.7 | Less affected by the ring stereochemistry, but can show minor shifts. |
| NH₂ (singlet) | Variable | Variable | Chemical shift is concentration and solvent dependent. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified methyl 3-aminocyclohexanecarboxylate derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Shim the magnetic field to obtain optimal resolution.
-
Set the appropriate spectral width and number of scans.
-
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts and coupling patterns to assign the protons and determine the stereochemistry.
-
-
2D NMR (Optional but Recommended): For complex spectra or ambiguous assignments, acquire 2D NMR spectra such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
Visualization of the NMR Workflow
Caption: Workflow for NMR-based structural elucidation.
X-ray Crystallography: The Gold Standard for Solid-State Structure
When a single crystal of sufficient quality can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure, including the relative and absolute stereochemistry. It offers a static, three-dimensional snapshot of the molecule in the solid state.
The Power of a Crystal Structure
A crystal structure provides precise measurements of bond lengths, bond angles, and torsion angles, which can be compared with theoretical values. For methyl 3-aminocyclohexanecarboxylate derivatives, it definitively establishes the cis or trans relationship of the substituents and reveals the preferred conformation of the cyclohexane ring in the solid state.
Comparative Crystallographic Data
The following table presents hypothetical but representative crystallographic data for cis and trans isomers.
| Parameter | cis-Isomer | trans-Isomer | Significance |
| Crystal System | Monoclinic | Orthorhombic | Can differ between isomers. |
| Space Group | P2₁/c | P2₁2₁2₁ | Reflects the symmetry of the crystal packing. |
| C1-C2-C3-C4 Torsion Angle | ~55° | ~60° | Defines the chair conformation of the cyclohexane ring. |
| N-C3-C2-C1 Torsion Angle | ~-60° (gauche) | ~180° (anti) | Clearly distinguishes between the cis and trans arrangement of the substituents. |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable single crystal and mount it on a goniometer head.
-
Data Collection:
-
Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion.
-
Use a single-crystal X-ray diffractometer to irradiate the crystal with monochromatic X-rays.
-
Collect a series of diffraction images as the crystal is rotated.
-
-
Data Processing and Structure Solution:
-
Integrate the diffraction spots to obtain their intensities.
-
Solve the phase problem to generate an initial electron density map.
-
Build a molecular model into the electron density map.
-
-
Structure Refinement: Refine the atomic positions and thermal parameters to obtain the final, high-resolution crystal structure.
Visualization of the X-ray Crystallography Workflow
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
